Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate
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Overview
Description
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.229 g/mol It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-bis(silyloxy)-1,3-butadienes with pyrimidine derivatives . The reaction conditions often require low temperatures (e.g., -78°C) to avoid the formation of complex mixtures. The product is then purified and characterized using various spectroscopic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically subjected to rigorous quality control to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing pyrimidine rings.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can be compared with other pyrimidine-containing compounds, such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also contains a pyrimidine ring and is used in similar applications.
6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine: Another pyrimidine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Properties
CAS No. |
4418-25-1 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate |
InChI |
InChI=1S/C10H14N2O4/c1-16-9(14)4-2-3-6-12-7-5-8(13)11-10(12)15/h5,7H,2-4,6H2,1H3,(H,11,13,15) |
InChI Key |
GCSVOCCUABZMOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN1C=CC(=O)NC1=O |
Origin of Product |
United States |
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